2-(2-Ethyl-1-piperidinyl)isonicotinic acid

Overview

Description

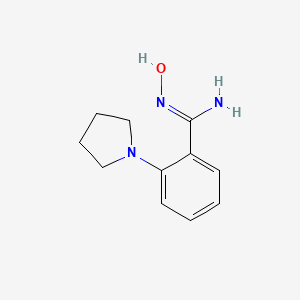

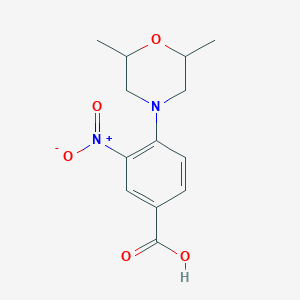

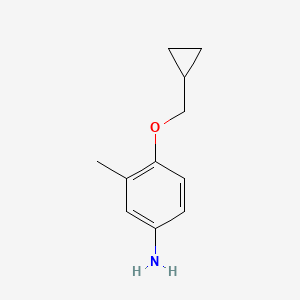

“2-(2-Ethyl-1-piperidinyl)isonicotinic acid” is a chemical compound with the linear formula C13H18N2O2 . It is a derivative of isonicotinic acid, which is an organic compound with the formula C5H4N(CO2H) and a derivative of pyridine with a carboxylic acid substituent at the 4-position . The compound also contains a piperidine ring, which is present in isonipecotic acid .

Molecular Structure Analysis

The molecular structure of “2-(2-Ethyl-1-piperidinyl)isonicotinic acid” consists of a piperidine ring attached to an isonicotinic acid molecule . The piperidine ring contains an ethyl group at the 2-position .Scientific Research Applications

Plant Disease Management

2-(2-Ethyl-1-piperidinyl)isonicotinic acid has been explored for its potential in plant disease management . It is related to compounds that can induce systemic acquired resistance (SAR) in plants . SAR is a plant’s innate immune response against pathogens. By activating SAR, this compound could help in developing new, eco-friendly methods to protect crops from diseases, potentially reducing the reliance on chemical pesticides.

Pharmacological Research

In pharmacology, this compound could serve as a heterocyclic building block for the synthesis of various bioactive molecules . Its structure is conducive to modifications that can lead to the discovery of new drugs with potential applications in treating diseases.

Agricultural Applications

The role of 2-(2-Ethyl-1-piperidinyl)isonicotinic acid in agriculture extends beyond disease management. It could be used in the development of growth stimulants or protection agents that enhance crop resilience to environmental stressors .

Material Science

In material science, this compound’s derivatives could be utilized in the synthesis of novel polymers or coatings . These materials might exhibit unique properties such as increased durability or resistance to degradation .

Biochemistry Research

Biochemists might investigate 2-(2-Ethyl-1-piperidinyl)isonicotinic acid as a precursor for compounds that interact with biological systems. It could be pivotal in studying enzyme mechanisms or cellular processes .

Environmental Science

This compound might be used in environmental science research to develop agents that mitigate pollution . For example, it could be part of a formulation that breaks down harmful substances in soil or water .

Analytical Chemistry

In analytical chemistry, 2-(2-Ethyl-1-piperidinyl)isonicotinic acid could be a standard or reagent in chromatographic methods for the detection and quantification of various substances .

Industrial Applications

Lastly, in industrial applications, this compound could be involved in the production of chemical intermediates used in various manufacturing processes .

Safety and Hazards

Mechanism of Action

Target of Action

Isonicotinic acid derivatives have been known to exhibit antimicrobial activity .

Mode of Action

It is suggested that the compound may interact with its targets through hydrogen bond interactions .

Pharmacokinetics

The solubility of isonicotinic acid and its derivatives in various solvents has been reported, which can influence its bioavailability .

properties

IUPAC Name |

2-(2-ethylpiperidin-1-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-2-11-5-3-4-8-15(11)12-9-10(13(16)17)6-7-14-12/h6-7,9,11H,2-5,8H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVQDHZVYZKKYIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C2=NC=CC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Ethyl-1-piperidinyl)isonicotinic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine](/img/structure/B1386106.png)

![N-[(4-methyl-3-nitrophenyl)methyl]cyclopropanamine](/img/structure/B1386108.png)

![[2-(2-Ethyl-1-piperidinyl)phenyl]methanamine](/img/structure/B1386110.png)

![4-[(2-Methylcyclohexyl)oxy]aniline](/img/structure/B1386117.png)

![1-[5-Fluoro-2-(2-methoxyethoxy)-phenyl]-ethylamine](/img/structure/B1386118.png)